Cas no 32658-48-3 (1H-Benzotriazol-7-amine, 6-nitro-)
1H-Benzotriazol-7-amine, 6-nitro- Chemical and Physical Properties
Names and Identifiers
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- 1H-Benzotriazol-7-amine, 6-nitro-
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- Inchi: 1S/C6H5N5O2/c7-5-4(11(12)13)2-1-3-6(5)9-10-8-3/h1-2H,7H2,(H,8,9,10)
- InChI Key: FGHGQTAXBPQMND-UHFFFAOYSA-N
- SMILES: N1C2=C(N)C([N+]([O-])=O)=CC=C2N=N1
1H-Benzotriazol-7-amine, 6-nitro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-180670-1.0g |
5-nitro-1H-1,2,3-benzotriazol-4-amine |
32658-48-3 | 1.0g |
$821.0 | 2023-02-16 | ||
| Enamine | EN300-180670-2.5g |
5-nitro-1H-1,2,3-benzotriazol-4-amine |
32658-48-3 | 2.5g |
$1701.0 | 2023-02-16 | ||
| Enamine | EN300-180670-5.0g |
5-nitro-1H-1,2,3-benzotriazol-4-amine |
32658-48-3 | 5.0g |
$2154.0 | 2023-02-16 | ||
| Enamine | EN300-180670-10.0g |
5-nitro-1H-1,2,3-benzotriazol-4-amine |
32658-48-3 | 10.0g |
$2708.0 | 2023-02-16 |
1H-Benzotriazol-7-amine, 6-nitro- Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 1H-Benzotriazol-7-amine, 6-nitro-
1H-Benzotriazol-7-amine, 6-nitro- (CAS No. 32658-48-3): A Comprehensive Overview in Modern Chemical Biology
The compound 1H-Benzotriazol-7-amine, 6-nitro- (CAS No. 32658-48-3) represents a significant molecule in the realm of chemical biology, particularly in the development of novel pharmaceuticals and agrochemicals. This heterocyclic amine derivative has garnered considerable attention due to its versatile structural framework and potential biological activities. The presence of both a nitro group and an amine moiety on the benzotriazole core imparts unique reactivity and functionality, making it a valuable intermediate in synthetic chemistry.
In recent years, the study of benzotriazole derivatives has seen remarkable advancements, particularly in their application as pharmacophores. The nitro group in 1H-Benzotriazol-7-amine, 6-nitro- plays a crucial role in modulating the electronic properties of the molecule, enabling its use in various chemical transformations. These transformations are essential for designing molecules with enhanced binding affinity and selectivity towards biological targets. For instance, the nitro group can be reduced to an amine, expanding the synthetic possibilities and allowing for further derivatization.
The amine functionality at the 7-position of the benzotriazole ring provides a nucleophilic site that can engage in various coupling reactions, such as Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination. These reactions are pivotal in constructing complex molecular architectures, which are often required for achieving high efficacy in drug discovery. The versatility of 1H-Benzotriazol-7-amine, 6-nitro- as a building block has been leveraged in several research studies aimed at developing novel therapeutic agents.
One of the most compelling aspects of this compound is its potential application in the development of antimicrobial agents. Benzotriazole derivatives have shown promise in combating resistant bacterial strains due to their ability to disrupt essential bacterial processes. The nitro group enhances the molecule's bioavailability and metabolic stability, while the amine moiety facilitates interactions with biological targets. Recent studies have demonstrated that derivatives of 1H-Benzotriazol-7-amine, 6-nitro- exhibit significant activity against Gram-negative bacteria, which pose a substantial challenge in modern medicine.
The compound's utility extends beyond antimicrobial applications. It has been explored as a precursor in the synthesis of kinase inhibitors, which are critical in targeted cancer therapies. The benzotriazole core serves as a scaffold that can be modified to selectively inhibit specific kinases involved in tumor growth and progression. The nitro group's ability to participate in redox reactions further enhances its potential as a pharmacological tool. By modulating the redox state of target proteins, these derivatives can induce apoptosis or inhibit cell proliferation in cancerous cells.
In addition to its pharmaceutical applications, 1H-Benzotriazol-7-amine, 6-nitro- has found utility in agrochemical research. Its structural features make it an excellent candidate for developing novel pesticides that target specific pests while minimizing environmental impact. The nitro group contributes to the molecule's stability under various environmental conditions, ensuring prolonged efficacy. Furthermore, the amine functionality allows for further derivatization to enhance bioavailability and reduce toxicity to non-target organisms.
The synthesis of 1H-Benzotriazol-7-amine, 6-nitro- involves multi-step organic transformations that highlight its synthetic versatility. Starting from commercially available precursors such as 1H-benzotriazole and nitric acid derivatives, the compound can be synthesized through a series of nucleophilic substitutions and oxidations. Advanced techniques such as flow chemistry have been employed to optimize reaction conditions and improve yield. These advancements underscore the importance of innovative synthetic methodologies in harnessing the full potential of this compound.
The pharmacological profile of 1H-Benzotriazol-7-amine, 6-nitro- has been extensively studied through both computational modeling and experimental validation. Computational studies have predicted its binding affinity to various biological targets using molecular docking algorithms. These predictions have been corroborated by experimental assays that measure interactions with enzymes and receptors relevant to human health and disease. Such integrated approaches provide a comprehensive understanding of the compound's mechanism of action.
In conclusion, 1H-Benzotriazol-7-amine, 6-nitro- (CAS No. 32658-48-3) is a multifaceted compound with significant potential across multiple domains of chemical biology and pharmaceutical research. Its unique structural features and reactivity make it an invaluable tool for developing novel therapeutic agents, agrochemicals, and materials science applications. As research continues to uncover new applications for this compound, its importance is likely to grow further, driving innovation and discovery in these fields.
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